Di-8-ANEPPS can be synthesized through a multi-step chemical process that typically involves the following stages:
The molecular structure of Di-8-ANEPPS is characterized by its complex arrangement of carbon, nitrogen, oxygen, and sulfur atoms. The structure can be represented by the following:
CCCCCCCCN(CCCCCCCC)C1=CC2=C(C=C1)C=C(C=C2)C=CC3=CC=[N+](C=C3)CCCS(=O)(=O)[O-]
IXFSUSNUALIXLU-UHFFFAOYSA-N
Di-8-ANEPPS undergoes several key chemical reactions:
The mechanism of action of Di-8-ANEPPS involves changes in its electronic structure in response to variations in the surrounding electric field:
Experimental data indicate that Di-8-ANEPPS has a lower susceptibility to internalization compared to similar compounds, which allows for prolonged observation periods during experiments.
Di-8-ANEPPS possesses several notable physical and chemical properties:
These properties make Di-8-ANEPPS suitable for various applications in biological research, particularly in live-cell imaging.
Di-8-ANEPPS has a wide range of applications in scientific research:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: